Acetic acid;tetradeca-4,9-dien-1-ol
Description
Acetic acid;tetradeca-4,9-dien-1-ol is a hybrid compound consisting of acetic acid (C₂H₄O₂) esterified with tetradeca-4,9-dien-1-ol, a 14-carbon alcohol containing conjugated double bonds at positions 4 and 7. This ester combines the carboxylic acid functionality of acetic acid with the unsaturated hydrocarbon chain of the alcohol, resulting in unique physicochemical and biological properties.
Properties
CAS No. |
109024-22-8 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3;1H3,(H,3,4) |
InChI Key |
QIIMXHNTSZBPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,9-dien-1-ol typically involves the esterification of acetic acid with tetradeca-4,9-dien-1-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+C14H26OH→CH3COOC14H26+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Tetradeca-4,9-dienoic acid.
Reduction: Tetradeca-4,9-dien-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological processes and as a pheromone in certain insect species.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone, binding to receptor proteins and triggering specific behavioral responses in insects . The ester group can also undergo hydrolysis, releasing acetic acid and tetradeca-4,9-dien-1-ol, which can further interact with various biochemical pathways.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Structure : The ester retains acetic acid’s polar carboxylate group, while the tetradeca-4,9-dien-1-ol moiety introduces hydrophobicity and reactivity due to its conjugated diene system.
- Potential Applications: Likely used in flavoring agents, surfactants, or bioactive molecules, given the role of similar esters in fragrance, food, and pharmaceuticals .
Structural Analogues
Table 1: Structural Comparison of Acetic Acid Esters
| Compound Name | Alcohol Component | Double Bond Positions | Molecular Formula | Key Features |
|---|---|---|---|---|
| Acetic acid;tetradeca-4,9-dien-1-ol | Tetradeca-4,9-dien-1-ol | 4, 9 | C₁₆H₂₆O₂ | Conjugated dienes; moderate polarity |
| 9-Tetradecen-1-ol acetate | 9-Tetradecen-1-ol | 9 | C₁₆H₃₀O₂ | Single double bond; higher stability |
| 9,12-Tetradecadien-1-ol acetate | 9,12-Tetradecadien-1-ol | 9, 12 | C₁₆H₂₈O₂ | Non-conjugated dienes; reduced reactivity |
| Ethyl acetate | Ethanol | N/A | C₄H₈O₂ | Short-chain; high volatility |
Key Observations :
- The conjugated diene system in tetradeca-4,9-dien-1-ol acetate may enhance its reactivity (e.g., in Diels-Alder reactions) compared to non-conjugated analogues .
- Longer carbon chains and unsaturation reduce volatility and increase lipophilicity, making the compound suitable for sustained-release formulations .
Functional Properties
Antimicrobial Activity:
Acetic acid is a well-known antimicrobial agent, but its efficacy depends on dissociation in aqueous environments . In contrast, the esterified form (this compound) may exhibit altered bioavailability, as esters are less prone to dissociation. For example, pyroligneous acid (rich in acetic acid) shows weak antimicrobial activity in mixtures due to variable dissociation states .
Thermal and Solubility Properties:
- Solubility : The compound’s long hydrophobic chain reduces water solubility compared to acetic acid but enhances compatibility with organic solvents.
- Thermal Stability : Conjugated dienes may lower melting points compared to saturated analogues (e.g., 9-tetradecen-1-ol acetate) due to disrupted molecular packing .
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